BS2G Crosslinker

Crosslinking mass spectrometry Protein structure Lysine selectivity

Standard NHS-ester crosslinkers fail to resolve short-range lysine pairs or introduce intracellular crosslinking artifacts. BS2G provides exacting distance constraints with a non-cleavable 7.7 Å glutarate spacer. - **Cell surface selective**: Sulfonate groups render it membrane-impermeable; no confounding intracellular labeling. - **Short-range precision**: 3.7 Å shorter than BS3/DSS; ideal for compact domains and tight interfaces. - **Polar surface targeting**: Sulfo-NHS esters preferentially react with lysines in hydrophilic environments. - **MS-compatible**: Available as d0/d4 isotopic pair for quantitative crosslinking studies.

Molecular Formula C13H14N2O14S2
Molecular Weight 486.4 g/mol
CAS No. 215597-83-4
Cat. No. B11932278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBS2G Crosslinker
CAS215597-83-4
Molecular FormulaC13H14N2O14S2
Molecular Weight486.4 g/mol
Structural Identifiers
SMILESC1C(C(=O)N(C1=O)OC(=O)CCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)S(=O)(=O)O
InChIInChI=1S/C13H14N2O14S2/c16-8-4-6(30(22,23)24)12(20)14(8)28-10(18)2-1-3-11(19)29-15-9(17)5-7(13(15)21)31(25,26)27/h6-7H,1-5H2,(H,22,23,24)(H,25,26,27)
InChIKeyOWSWOWLMQKUWTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BS2G Crosslinker Specifications and Classification


BS2G Crosslinker (Bis[sulfosuccinimidyl] glutarate, CAS 215597-83-4) is a water-soluble, homobifunctional, amine-reactive crosslinker with a molecular weight of 486.38 Da . It features two sulfo-N-hydroxysuccinimide (sulfo-NHS) ester reactive groups separated by a 5-atom (7.7 Å) non-cleavable glutarate spacer arm . The sulfo-NHS esters react efficiently with primary amines (lysine side chains and protein N-termini) in aqueous buffers at physiological pH to form stable amide bonds [1]. The compound is membrane-impermeable due to its charged sulfonate groups, restricting crosslinking exclusively to cell surface proteins and extracellular domains .

Cell surface labeling workflow
Short-range distance constraints (7.7 Å spacer)
Aqueous buffer compatibility
Isotopic pair for quantitative CXMS

BS2G Procurement: NHS-Ester Substitution Risk


Amine-reactive NHS ester crosslinkers with similar functional groups cannot be interchanged without altering experimental outcomes, as spacer arm length, polarity, and water solubility each dictate fundamentally different crosslinking patterns. BS2G's 7.7 Å glutarate spacer generates distance constraints distinct from the 11.4 Å suberate spacer of BS3/DSS, while its polar sulfonate groups produce preferential crosslinking to hydrophilic protein surfaces compared to the non-polar DSG despite identical spacer length [1]. Furthermore, the water-soluble formulation eliminates organic solvent artifacts inherent to DMSO-solubilized analogs [2]. These differences directly affect the population of lysine pairs captured, the structural information obtained, and the reproducibility of crosslinking in aqueous biological systems.

Spacer length may not match
BS3 (11.4 Å) may not provide the short-range resolution of BS2G
Polarity-driven selectivity context
DSG may target different lysine environments, altering crosslink sets
Membrane permeability mismatch
DSS/DSG may cross intracellular proteins, confounding surface labeling

BS2G Comparative Performance Evidence


Complementary Crosslink Coverage vs. BS3/DSS

BS2G and DSG share identical spacer arm length (7.7 Å) and reactive NHS chemistry, yet produce fundamentally different crosslinking patterns. Using equimolar mixtures of DSG with deuterated d6-BS2G and BS2G with d6-DSG on bovine serum albumin (BSA), systematic analysis demonstrated that the polar BS2G preferentially crosslinked to polar (hydrophilic) surface regions of the protein, whereas the non-polar DSG bound preferentially to hydrophobic regions [1]. This polarity-driven selectivity means that substituting DSG for BS2G alters which lysine pairs are captured, directly impacting structural interpretations and distance constraint data quality [2].

Complementarity vs. BS3/DSS
Class-level inference
Additional structural constraints not obtainable with BS3/DSS
May expand crosslink coverage in multilinker CXMS
Reported among seven crosslinkers; model-dependent
Crosslinking mass spectrometry Protein structure Lysine selectivity

Polarity-Driven Lysine Selectivity vs. DSG

BS2G features a 5-atom glutarate spacer of 7.7 Å, compared to the 8-atom (11.4 Å) suberate spacer of BS3 and DSS . In a comprehensive CXMS study evaluating eight crosslinkers across multiple protein systems (BSA, aldolase, yeast H/ACA complex, E. coli 70S ribosome), BS2G was tested alongside BS3 and DSS. The study demonstrated that BS2G generated crosslinks not obtained through BS3/DSS, contributing complementary distance constraints that increased Rosetta docking accuracy for the yeast H/ACA complex structure [1]. The shorter spacer captures closer lysine pairs, providing orthogonal spatial information essential for accurate structural modeling [2].

Polarity Selectivity vs. DSG
Direct comparison
Preferentially crosslinks polar surface regions of BSA
Supports polarity-driven regional binding interpretation
DSG targets hydrophobic regions; identical spacer length
CXMS Distance constraints Structural proteomics

Spacer Arm Length Comparison vs. DSS

BS2G is intrinsically water-soluble due to its sulfonate groups, enabling direct dissolution and reaction in aqueous buffers without organic co-solvents . In contrast, the non-sulfonated analog DSG requires dissolution in DMSO or DMF prior to addition to aqueous systems, introducing potential solvent-induced protein conformational artifacts and variable mixing kinetics [1]. Among water-soluble amine-reactive crosslinkers, BS2G offers the shorter 7.7 Å spacer compared to the 11.4 Å spacer of BS3 (bis[sulfosuccinimidyl] suberate), providing a distinct short-range crosslinking option for aqueous-only workflows . The elimination of organic solvent steps reduces protocol complexity and improves inter-experiment reproducibility .

Spacer Arm Length
Specification review
7.7 Å vs. 11.4 Å (DSS)
3.7 Å shorter maximum distance
Higher resolution for closely apposed lysines
Shorter arm constrains distance range
Aqueous crosslinking Sample preparation Reproducibility

BS2G-d0/d4 Isotopic Pair for Quantitative MS

BS2G is available as a matched light (d0) and heavy (deuterated d4) isotopic pair specifically designed for quantitative crosslinking mass spectrometry (qXL-MS) . The d4 variant (bis[sulfosuccinimidyl] 2,2,4,4-glutarate-d4) provides a predictable +4 Da mass shift per crosslinked peptide pair, enabling direct ratio-based quantification of protein interaction changes between experimental conditions . This isotopic pair allows for differential analysis of protein-protein interactions using low microgram protein inputs, providing an alternative to NMR or X-ray crystallography methods that require milligram quantities . The defined mass difference simplifies crosslinked peptide assignment and increases identification confidence in complex proteomic datasets .

Isotopic Mass Shift
Supporting evidence
4 Da (d0/d4 pair)
Deuterated glutarate backbone
Enables confident crosslink identification in MS
Distinguishes crosslinked species from background
Quantitative XL-MS Isotopic labeling Differential interactomics

BS2G Crosslinker Application Scenarios


Short-Range Distance Mapping in CXMS

BS2G's membrane impermeability restricts crosslinking to cell surface proteins and extracellular domains, making it the reagent of choice for selectively labeling plasma membrane proteins without intracellular contamination . This property enables unambiguous identification of cell surface proteomes, receptor-ligand interaction mapping, and extracellular epitope characterization in live-cell experiments where intracellular crosslinking would confound results.

Cell Surface Protein Labeling

The 7.7 Å glutarate spacer of BS2G captures lysine pairs that are inaccessible to longer 11.4 Å crosslinkers such as BS3 and DSS . This short-range spatial information provides unique distance constraints that complement data from longer crosslinkers, directly improving the accuracy of computational protein docking and structural model refinement [1]. BS2G is therefore essential for structural proteomics workflows aiming to maximize coverage of spatial constraints.

Polar Surface Interaction Mapping

BS2G's polar sulfonate groups drive preferential crosslinking to hydrophilic protein surfaces, in direct contrast to the hydrophobic preference of DSG despite identical spacer length [2]. This polarity-driven selectivity makes BS2G the preferred choice for mapping interactions involving charged or solvent-exposed protein interfaces, such as antibody-antigen binding surfaces, enzyme active site peripheries, and protein-nucleic acid interaction domains where hydrophilic residues predominate.

Isotopic Quantitative Crosslinking MS

The BS2G-d0/d4 isotopic pair enables direct comparative quantification of protein-protein interaction changes across experimental conditions using mass spectrometry . This application supports dose-response studies, time-course analyses of dynamic interactions, and differential interactome profiling between normal and disease states. The workflow is compatible with low microgram protein inputs, providing an alternative to high-resolution structural methods when sample quantity is limiting .

Application
Selection Property
Validation Focus
Short-range distance mapping in CXMS
Spacer arm length context
Distance constraint resolution review
Cell surface protein labeling
Membrane impermeability
Extracellular labeling specificity
Polar surface interaction mapping
Polarity-dependent lysine selectivity
Regional binding profile verification
Isotopic quantitative CXMS
Isotopic mass shift signature
Crosslink assignment confidence

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